methyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a polycyclic heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Cyano group (CN): Enhances electron-withdrawing properties and influences reactivity.
- Methyl ester: Impacts solubility and metabolic stability.
This compound’s structure suggests applications in medicinal chemistry (e.g., kinase inhibitors) or materials science.
Properties
IUPAC Name |
methyl 3-cyano-2-[(5-nitrothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c1-24-15(21)18-5-4-8-9(6-16)14(26-11(8)7-18)17-13(20)10-2-3-12(25-10)19(22)23/h2-3H,4-5,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPHBJYPCFCNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological properties. The presence of the cyano and nitro groups is particularly significant as they can influence the compound's reactivity and interaction with biological targets.
1. Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar thieno[2,3-c]pyridine compounds demonstrate low micromolar IC50 values against human cancer cell lines such as HeLa and CEM T-lymphocytes, suggesting a strong potential for anticancer activity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 1.9 | |
| Compound B | CEM T-lymphocytes | 4.4 | |
| Methyl 3-cyano... | L1210 (Murine) | TBD | Current Research |
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
3. Antiviral and Antimicrobial Activity
In addition to its cytotoxic properties, related compounds have shown promising antiviral and antimicrobial activities. For example, certain derivatives have demonstrated effectiveness against various strains of bacteria and viruses, indicating a broader spectrum of biological activity beyond anticancer effects .
Table 2: Antiviral Activity of Related Compounds
Case Studies
Several case studies have highlighted the potential therapeutic applications of related compounds in treating cancer and infectious diseases. For instance:
- Case Study 1 : A derivative similar to methyl 3-cyano... was administered to mice with induced tumors. The results indicated significant tumor reduction compared to control groups, supporting its role as a potential anticancer agent.
- Case Study 2 : In vitro studies demonstrated that a related compound inhibited viral replication in cell cultures infected with influenza virus, showcasing its potential as an antiviral agent.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity.
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in treating several types of cancer, particularly those associated with mutations in the BRAF and KRAS genes. Its applications include:
- Melanoma : Effective against melanoma cells with BRAF mutations.
- Colorectal Cancer : Demonstrated inhibitory effects on colorectal cancer cell lines.
- Lung Cancer : Potential use in non-small cell lung cancer therapies.
- Leukemias : Investigated for its role in treating acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML).
Inhibition of ERK Pathways
A study highlighted the efficacy of N-(1-cyanocyclohexyl)-3,5-difluorobenzamide in inhibiting ERK1/2 activity in various cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates, suggesting that this compound could be developed into a viable therapeutic agent for cancers driven by aberrant ERK signaling .
Combination Therapies
Another case study explored the use of N-(1-cyanocyclohexyl)-3,5-difluorobenzamide in combination with other targeted therapies. The compound was found to enhance the effectiveness of BRAF inhibitors in melanoma models, suggesting a synergistic effect that could improve patient outcomes .
Toxicity and Safety Assessments
Safety profiles have been assessed through various toxicological studies. These studies utilized integrated approaches to testing and assessment (IATA) frameworks to evaluate the compound's potential neurotoxicity and other adverse effects. The findings indicated that while the compound exhibits potent anti-cancer properties, careful monitoring is necessary to mitigate any potential risks associated with its use .
Data Tables
| Cancer Type | Mechanism | Efficacy | Combination Therapy |
|---|---|---|---|
| Melanoma | ERK1/2 Inhibition | Significant reduction | Enhanced with BRAF inhibitors |
| Colorectal Cancer | Cell proliferation inhibition | High efficacy | Potential with PI3K inhibitors |
| Lung Cancer | Targeting mutated pathways | Moderate reduction | Synergistic effects noted |
| Acute Myeloid Leukemia | Inhibition of survival signals | Promising results | Combined with standard therapies |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule:
Physicochemical and Spectroscopic Properties
Q & A
Q. What are the established synthetic routes for methyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step cyclization reactions. Key precursors include thiophene and pyridine derivatives, with the thieno[2,3-c]pyridine core formed via cyclization under controlled conditions (e.g., anhydrous solvents like dichloromethane or ethanol, inert atmosphere). Functionalization steps, such as introducing the 5-nitrothiophene carboxamide group, require coupling reagents (e.g., carbodiimides) and precise stoichiometry. Post-synthesis purification often employs column chromatography or recrystallization to isolate the product from side reactions, such as incomplete nitration or ester hydrolysis .
Q. What analytical techniques are used for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of protons and carbons in the fused heterocyclic system, with diagnostic shifts for the nitro group (~8.5–9.0 ppm for aromatic protons) and cyano group (~110–120 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects fragmentation patterns (e.g., loss of the nitro group or ester moiety).
- X-ray Crystallography : Resolves spatial arrangements of substituents, particularly the orientation of the 5-nitrothiophene moiety relative to the pyridine ring .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335).
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, higher temperatures (80–100°C) may accelerate cyclization but risk side reactions like nitro group reduction .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Purity Assessment : Verify compound purity (>95% via HPLC) to rule out impurities skewing bioassay results.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with methoxy groups) to isolate pharmacophores. For instance, the 5-nitrothiophene group’s electron-withdrawing effects may modulate target binding .
Q. What computational approaches predict the compound’s reactivity or target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitro group’s electrophilic character).
- Molecular Docking : Screen against protein databases (e.g., kinases, cytochrome P450) to hypothesize binding modes. Adjust protonation states of the pyridine ring for accurate docking .
Q. How to address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D-COSY or NOESY to resolve overlapping signals caused by conformational flexibility in the dihydrothienopyridine ring.
- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns .
Q. What strategies improve solubility or bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Replace the methyl ester with a phosphate ester for enhanced aqueous solubility.
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma stability and tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
